molecular formula C13H22N4O2 B12244040 tert-butyl N-{[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

tert-butyl N-{[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

Cat. No.: B12244040
M. Wt: 266.34 g/mol
InChI Key: ZIJJKLNXOBKSMU-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a triazole ring, and a cyclobutylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclobutylmethyl halide reacts with the triazole derivative.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the triazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Hydroxylated derivatives of the cyclobutylmethyl group.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in metal-catalyzed transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.

    Protein Labeling: It can be used in bioconjugation reactions to label proteins with fluorescent tags.

Medicine:

    Drug Development:

    Therapeutics: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The cyclobutylmethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
  • tert-butyl N-{[1-(hydroxymethyl)cyclobutyl]methyl}carbamate
  • tert-butyl N-{[1-(aminocarbonyl)-3-methylbutyl]methyl}carbamate

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the triazole ring and the carbamate group. These variations can significantly impact the compound’s reactivity and binding properties.
  • Reactivity: The presence of different substituents can alter the compound’s reactivity towards oxidation, reduction, and substitution reactions.
  • Applications: While all these compounds may have similar applications in catalysis, synthesis, and drug development, their specific uses can vary based on their unique structural features.

Properties

IUPAC Name

tert-butyl N-[[1-(cyclobutylmethyl)triazol-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)14-7-11-9-17(16-15-11)8-10-5-4-6-10/h9-10H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJJKLNXOBKSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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